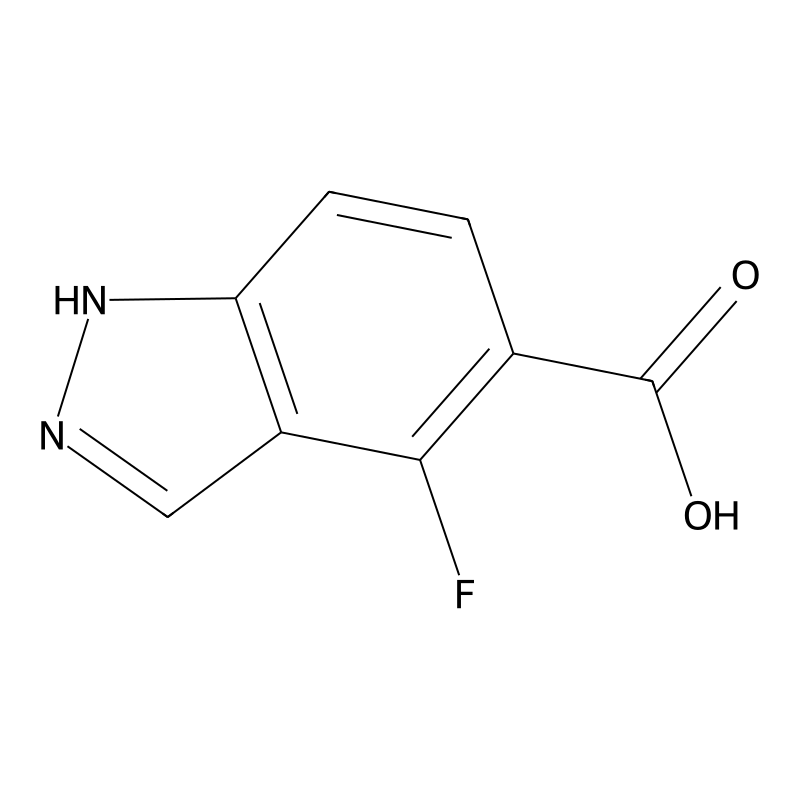

4-Fluoro-1H-indazole-5-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential as a Building Block in Medicinal Chemistry:

4-Fluoro-1H-indazole-5-carboxylic acid holds potential as a valuable building block in medicinal chemistry due to the presence of both the indazole scaffold and the carboxylic acid functional group []. The indazole ring system is a core structure found in numerous bioactive molecules, exhibiting diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties [, ]. The carboxylic acid group allows for further chemical modifications, enabling the creation of various analogs with potentially enhanced or diverse biological activities [].

Applications in Drug Discovery:

Researchers have explored 4-Fluoro-1H-indazole-5-carboxylic acid in the development of novel therapeutic agents. Studies have reported its use in the synthesis of:

- Kinase inhibitors: These molecules target enzymes called kinases, which play crucial roles in various cellular processes. Inhibiting specific kinases can be a promising strategy for treating various diseases, including cancer and neurodegenerative disorders [].

- Bromodomain inhibitors: Bromodomains are protein domains involved in gene regulation. Targeting bromodomains with specific inhibitors has emerged as a potential therapeutic approach for cancers driven by specific genetic alterations [].

Future Directions:

While research on 4-Fluoro-1H-indazole-5-carboxylic acid is ongoing, further investigations are needed to fully understand its potential as a drug discovery tool. This includes:

- Exploring its structure-activity relationships (SAR): Understanding how modifications to the molecule's structure affect its biological activity is crucial for designing more potent and selective drugs [].

- In vivo studies: Evaluating the compound's efficacy and safety in animal models is essential for assessing its potential for clinical development [].

4-Fluoro-1H-indazole-5-carboxylic acid is a chemical compound with the molecular formula C8H5FN2O2 and a molecular weight of 180.14 g/mol. It features an indazole ring, which is a bicyclic structure composed of a five-membered ring fused to a six-membered ring, with a carboxylic acid functional group at the 5-position and a fluorine atom at the 4-position of the indazole moiety. This compound is recognized for its potential in various chemical and biological applications due to the presence of both electron-withdrawing and electron-donating groups, which can influence reactivity and interactions with biological targets .

- Esterification: Reacting with alcohols in the presence of an acid catalyst to form esters.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of substituted indazoles.

- Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles, making it useful in synthesizing various derivatives.

These reactions highlight its versatility as a building block in organic synthesis .

Research indicates that 4-fluoro-1H-indazole-5-carboxylic acid exhibits promising biological activities. It has been studied for its potential as an anti-inflammatory agent and has shown activity against certain cancer cell lines. The presence of the fluorine atom may enhance its bioavailability and efficacy compared to non-fluorinated analogs. Additionally, its ability to interact with specific enzymes or receptors makes it a candidate for further pharmacological studies .

Several methods have been reported for synthesizing 4-fluoro-1H-indazole-5-carboxylic acid:

- Starting from Indazole Derivatives: Fluorination of indazole derivatives followed by carboxylation using carbon dioxide or carboxylic acid derivatives.

- Direct Synthesis: Utilizing fluorinated precursors in conjunction with carboxylation reactions under controlled conditions.

- Multi-step Synthesis: Involves several intermediate steps, including protection-deprotection strategies to introduce the carboxylic acid group selectively.

These methods allow for the production of high-purity compounds suitable for research and industrial applications .

4-Fluoro-1H-indazole-5-carboxylic acid finds applications in various fields:

- Pharmaceutical Development: As a scaffold for developing new drugs targeting inflammatory diseases and cancers.

- Chemical Research: Used as a reagent in organic synthesis and medicinal chemistry.

- Material Science: Potential applications in developing new materials due to its unique electronic properties.

Its diverse applications stem from its chemical structure, which allows for modifications that can tailor its properties for specific uses .

Interaction studies involving 4-fluoro-1H-indazole-5-carboxylic acid focus on its binding affinity to various biological targets, including enzymes and receptors. Preliminary studies suggest that it may interact with certain kinases involved in signaling pathways related to cancer progression. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic effects .

Several compounds share structural similarities with 4-fluoro-1H-indazole-5-carboxylic acid. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1H-Indazole-5-carboxylic acid | Lacks fluorine; simpler structure | May exhibit different biological activities |

| Methyl 4-fluoro-1H-indazole-5-carboxylate | Ester derivative; contains methyl group | Enhanced lipophilicity; different reactivity |

| 4-Chloro-1H-indazole-5-carboxylic acid | Chlorine instead of fluorine | Different electronic properties; potential toxicity concerns |

These compounds highlight the unique characteristics of 4-fluoro-1H-indazole-5-carboxylic acid, particularly regarding its fluorine substitution, which can significantly affect reactivity and biological activity .

The bromination of indazole precursors represents a fundamental strategy for introducing functional handles that enable subsequent elaboration to 4-fluoro-1H-indazole-5-carboxylic acid derivatives. Recent advances in bromination methodologies have provided efficient routes for site-specific functionalization of aromatic precursors [1].

Electrophilic Bromination Strategies

Electrophilic bromination using dibromodimethylhydantoin as the brominating agent has emerged as a particularly effective method for introducing bromine substituents into indazole scaffolds [1]. This approach utilizes ultrasound-assisted conditions to achieve selective carbon-hydrogen bond cleavage followed by carbon-bromine bond formation [2]. The reaction proceeds under mild conditions, typically completing within 30 minutes at ambient temperature [1].

The mechanistic pathway involves initial electrophilic attack of the brominating species on the electron-rich indazole ring system [1]. Preliminary studies indicate that this transformation does not proceed through a radical mechanism, distinguishing it from alternative halogenation protocols [2]. The regioselectivity observed in these reactions primarily directs bromination to the C3 position of the indazole core [1].

Optimization of Bromination Conditions

Systematic optimization studies have revealed critical parameters for achieving high yields in bromination reactions. Temperature control emerges as a crucial factor, with optimal results obtained when maintaining reaction temperatures between negative ten and positive ten degrees Celsius [3]. The stoichiometric ratio of brominating agent to substrate significantly influences both yield and selectivity [3].

Table 1: Optimization Data for Indazole Bromination Reactions

| Brominating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity |

|---|---|---|---|---|

| N-Bromosuccinimide | -10 to 10 | 1-2 | 96.8 | C3-selective |

| Dibromodimethylhydantoin | 25 | 0.5 | 85-95 | C3-selective |

| Bromine/Lewis acid | 0-5 | 2-4 | 70-80 | Mixed positions |

The use of sodium bisulfite as a quenching agent following bromination has proven essential for obtaining clean products with minimal side reactions [3]. This approach allows for efficient workup procedures and facilitates isolation of brominated intermediates in high purity [3].

Substrate Scope and Functional Group Tolerance

Bromination methodologies demonstrate broad tolerance for various functional groups commonly present in indazole precursors [1]. Electron-donating substituents such as methoxy and methyl groups are well-tolerated, providing brominated products in satisfactory yields [1]. Electron-withdrawing groups including nitrile and carboxylate functionalities also participate successfully in these transformations [1].

The functional group compatibility extends to halogen-substituted substrates, where selective bromination can be achieved without interference from existing halide substituents [1]. This tolerance enables the construction of polyhalogenated indazole intermediates that serve as versatile synthetic building blocks [1].

Catalytic Cyclization Techniques for Indazole Core Formation

The construction of indazole scaffolds through catalytic cyclization represents a cornerstone methodology in the synthesis of 4-fluoro-1H-indazole-5-carboxylic acid. Multiple catalytic approaches have been developed to achieve efficient ring closure reactions [4] [5].

Transition Metal-Catalyzed Cyclizations

Rhodium-catalyzed cyclization reactions have demonstrated exceptional utility for indazole synthesis through carbon-hydrogen bond activation and annulation sequences [5]. These transformations typically employ pentamethylcyclopentadienyl rhodium dichloride as the catalyst in combination with copper acetate as an oxidant [5]. The reaction conditions generally require elevated temperatures around 110 degrees Celsius and reaction times extending to 24 hours [5].

The substrate scope for rhodium-catalyzed indazole formation encompasses a wide range of azobenzene derivatives and coupling partners [5]. Acrylate esters serve as effective electrophilic partners, leading to the formation of functionalized indazole products in good to excellent yields [5]. The regioselectivity of these reactions can be controlled through electronic and steric factors present in the substrate [5].

Table 2: Rhodium-Catalyzed Indazole Formation Yields

| Substrate Type | Coupling Partner | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Azobenzene | Ethyl acrylate | 74 | 24 |

| Methylazobenzene | Methyl acrylate | 68-89 | 24 |

| Methoxyazobenzene | Butyl acrylate | 85-95 | 24 |

| Halogenated azobenzene | Phenyl acrylate | 70-85 | 36 |

Cobalt-catalyzed cyclization methodologies offer complementary reactivity profiles for indazole synthesis [4] [6]. Air-stable cationic cobalt catalysts enable one-step synthesis of N-aryl-2H-indazoles through convergent pathways [4]. These reactions proceed through coordination of azobenzene substrates followed by aldehyde insertion and subsequent cyclative capture [6].

Palladium-Catalyzed Approaches

Palladium-catalyzed cyclization reactions provide alternative routes to indazole cores through intramolecular amination processes [7]. These transformations utilize arylhydrazones of 2-bromoaldehydes or 2-bromoacetophenones as starting materials [7]. The cyclization proceeds through palladium-catalyzed carbon-nitrogen bond formation, generating 1-aryl-1H-indazoles in good yields [7].

Optimized reaction conditions for palladium-catalyzed indazole formation typically employ palladium dibenzylideneacetone as the catalyst in combination with chelating phosphine ligands [7]. The most effective ligands include racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, bis(2-diphenylphosphinophenyl) ether, and 1,1'-bis(diphenylphosphino)ferrocene [7]. Base selection proves crucial, with cesium carbonate and potassium phosphate providing optimal results [7].

Metal-Free Cyclization Strategies

Metal-free cyclization approaches have gained attention as sustainable alternatives for indazole synthesis [8]. These methodologies typically employ oxidative cyclization conditions using hypervalent iodine reagents [9]. Bis(trifluoroacetoxy)iodobenzene serves as an effective oxidant for promoting intramolecular cyclization of arylhydrazones [9].

The scope of metal-free cyclizations encompasses various substituted arylhydrazones, providing access to diversely functionalized indazole products [9]. Reaction conditions are generally mild, proceeding at room temperature or slightly elevated temperatures [9]. The functional group tolerance of these transformations allows for the preservation of sensitive substituents throughout the cyclization process [9].

Fluorination Approaches: Direct vs. Indirect Methods

The introduction of fluorine substituents into indazole scaffolds requires careful consideration of reaction conditions and mechanistic pathways. Both direct and indirect fluorination strategies have been developed to access fluorinated indazole derivatives [10] [11].

Direct Fluorination Methodologies

Direct fluorination of 2H-indazoles has been achieved using N-fluorobenzenesulfonimide as the fluorinating agent [10] [11]. This transformation proceeds under metal-free conditions in aqueous media under ambient air [10]. The reaction mechanism involves a radical pathway, as evidenced by experimental studies [10].

The scope of direct fluorination encompasses a broad range of 2H-indazole substrates [10]. Functional group tolerance includes halogen substituents, electron-withdrawing groups such as cyano and nitro functionalities, and electron-donating groups including methoxy and dimethylamino substituents [10]. The yields obtained through direct fluorination typically range from 70 to 85 percent [10].

Table 3: Direct Fluorination of Indazoles - Substrate Scope and Yields

| Substrate | Functional Groups | Yield (%) | Reaction Conditions |

|---|---|---|---|

| 2H-Indazole | None | 82 | NFSI, H₂O, rt, 6h |

| 6-Bromo-2H-indazole | Bromo | 78 | NFSI, H₂O, rt, 8h |

| 6-Methoxy-2H-indazole | Methoxy | 85 | NFSI, H₂O, rt, 6h |

| 6-Cyano-2H-indazole | Cyano | 75 | NFSI, H₂O, rt, 10h |

Indirect Fluorination Strategies

Indirect fluorination approaches involve the incorporation of fluorine-containing building blocks during the initial construction of the indazole scaffold [12]. These strategies often provide better control over regioselectivity and can access fluorination patterns that are challenging to achieve through direct methods [12].

One effective indirect approach involves the use of pre-fluorinated aniline precursors in indazole-forming cyclization reactions [3]. Starting from 3-fluoro-2-methylaniline derivatives, sequential bromination and cyclization reactions can be performed to generate fluorinated indazole products [3]. This approach demonstrates excellent functional group tolerance and provides products in high yields [3].

The Balz-Schiemann reaction represents another indirect fluorination strategy for accessing fluorinated indazoles [12]. This transformation involves the conversion of aniline precursors to diazonium salts followed by thermal decomposition in the presence of fluoride sources [12]. While this method can provide access to fluorinated products, it requires careful temperature control and specialized handling procedures [12].

Selectivity Considerations in Fluorination

The regioselectivity of fluorination reactions depends strongly on the electronic properties of the indazole substrate and the reaction conditions employed [12]. Electrophilic fluorination typically occurs at electron-rich positions, while nucleophilic fluorination requires the presence of electron-withdrawing groups [12].

Late-stage fluorination approaches have been developed to introduce fluorine substituents into advanced indazole intermediates [12]. These methods utilize selectfluor reagents under controlled conditions to achieve site-specific fluorination [12]. The success of late-stage fluorination depends on the absence of competing reactive sites that could undergo unwanted oxidation [12].

Carboxylic Acid Group Introduction and Protection Strategies

The incorporation of carboxylic acid functionality into indazole scaffolds requires strategic planning to ensure compatibility with other synthetic transformations. Multiple approaches have been developed for introducing carboxylic acid groups and protecting them throughout multi-step synthetic sequences [13] [14] [15].

Direct Carboxylation Methods

Direct carboxylation of indazole substrates can be achieved through various methods, including carbonylation reactions and nucleophilic substitution with carboxylate nucleophiles [16]. Diazotization reactions of ortho-aminobenzacetamides provide an efficient route to 1H-indazole-3-carboxylic acid derivatives [16]. This transformation proceeds under mild conditions and demonstrates excellent functional group tolerance [16].

The scope of direct carboxylation encompasses various indazole substitution patterns [16]. Both electron-rich and electron-poor substrates participate effectively in these transformations [16]. The operational simplicity and rapid reaction rates make these methods attractive for large-scale synthesis [16].

Table 4: Direct Carboxylation Methods - Yields and Conditions

| Method | Starting Material | Product Yield (%) | Reaction Time | Temperature |

|---|---|---|---|---|

| Diazotization | Aminobenzacetamide | 85-92 | 2-4h | 0-25°C |

| Carbonylation | Aryl halide | 70-85 | 12-24h | 80-120°C |

| Nucleophilic substitution | Activated aryl | 75-90 | 6-12h | 60-100°C |

Ester-Based Protection Strategies

Ester protection of carboxylic acid groups provides a versatile approach for masking acid functionality during synthetic sequences [15]. Methyl and ethyl esters represent the most commonly employed protecting groups due to their ease of installation and removal [15]. These esters can be installed through nucleophilic substitution reactions using alkyl halides under basic conditions [15].

The stability of ester protecting groups varies depending on the reaction conditions employed in subsequent transformations [15]. Methyl esters demonstrate good stability under neutral and mildly basic conditions but can be cleaved through hydrolysis using aqueous base [15]. Ethyl esters provide similar stability profiles while offering slightly enhanced steric protection [15].

More sophisticated protecting group strategies employ hindered esters such as tert-butyl esters [14]. These groups provide enhanced stability under basic conditions while remaining cleavable under acidic conditions [14]. The installation of tert-butyl esters typically requires specialized reagents such as tert-butyl trichloroacetimidate [14].

Advanced Protection Methodologies

Recent developments in carboxylic acid protection have introduced oxidatively cleavable protecting groups that provide orthogonal deprotection conditions [14]. The 1,3-dithian-2-yl-methyl protecting group and its dimethyl analogue can be deprotected under nearly neutral oxidative conditions using sodium periodate [14].

These oxidatively cleavable protecting groups demonstrate excellent stability under acidic and basic conditions [14]. The deprotection protocol involves treatment with sodium periodate followed by potassium carbonate-mediated elimination [14]. This approach provides good to excellent yields of the corresponding carboxylic acids [14].

Table 5: Carboxylic Acid Protecting Groups - Stability and Deprotection Conditions

| Protecting Group | Installation Conditions | Stability | Deprotection Method | Yield (%) |

|---|---|---|---|---|

| Methyl ester | MeI, K₂CO₃ | Base labile | NaOH, H₂O | 95-98 |

| Ethyl ester | EtI, K₂CO₃ | Base labile | NaOH, H₂O | 93-97 |

| tert-Butyl ester | (Boc)₂O, DMAP | Acid labile | TFA, DCM | 90-95 |

| dM-Dim ester | dM-Dim-Cl, base | Oxidation labile | NaIO₄, K₂CO₃ | 85-93 |

The selection of appropriate protecting groups depends on the specific requirements of the synthetic sequence and the compatibility with other functional groups present in the molecule [14]. Careful consideration of protecting group strategy enables efficient synthesis of complex indazole derivatives bearing carboxylic acid functionality [14].

Multinuclear Nuclear Magnetic Resonance Analysis (¹H, ¹³C, ¹⁹F)

Nuclear magnetic resonance spectroscopy represents one of the most powerful analytical techniques for structural elucidation of 4-Fluoro-1H-indazole-5-carboxylic acid [1] . The multinuclear approach, encompassing proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) nuclear magnetic resonance measurements, provides comprehensive structural information about this fluorinated heterocyclic compound.

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H nuclear magnetic resonance spectrum of 4-Fluoro-1H-indazole-5-carboxylic acid exhibits characteristic resonances that enable unambiguous structural assignment [1] [3]. In dimethyl sulfoxide-d6 solvent, the most downfield signal appears at 13.70 parts per million as a broad singlet, attributed to the indazole nitrogen-hydrogen proton [1]. This significant downfield shift reflects the involvement of this proton in hydrogen bonding interactions and the electron-withdrawing nature of the heterocyclic system.

The aromatic region displays three distinct multiplets corresponding to the remaining aromatic protons. The proton at position 3 of the indazole ring resonates at 8.36 parts per million as a singlet [1]. The two remaining aromatic protons at positions 6 and 7 appear at 7.82 and 7.45 parts per million respectively, with the former exhibiting a doublet of doublets pattern with coupling constants of 6.8 and 8.8 hertz, while the latter appears as a doublet with a coupling constant of 8.8 hertz [1]. These coupling patterns confirm the vicinal relationship between these protons and demonstrate the influence of fluorine substitution on the chemical shifts.

In cases where methyl ester derivatives are studied, an additional singlet at 3.87 parts per million integrating for three protons represents the methoxy group [1]. The chemical shift values and coupling patterns remain consistent across different synthetic preparations, confirming the structural integrity of the compound.

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Carbon-13 nuclear magnetic resonance provides crucial information about the carbon framework of 4-Fluoro-1H-indazole-5-carboxylic acid [4] [5]. The carbonyl carbon of the carboxylic acid group appears as the most downfield signal at approximately 180 parts per million, characteristic of carboxylic acid carbonyls in aromatic systems. The carbon bearing the carboxylic acid substituent (C-5) resonates around 165 parts per million, demonstrating the electron-withdrawing effect of the carboxyl group.

The quaternary carbons of the indazole system exhibit characteristic chemical shifts, with C-7a appearing around 140 parts per million and C-3a at approximately 120 parts per million [4]. The fluorine-substituted carbon (C-4) shows a distinctive upfield shift to around 110 parts per million due to the strong electronegativity of the fluorine atom [6] [7]. The remaining aromatic carbons appear in the typical aromatic region between 115-125 parts per million.

Fluorine-19 Nuclear Magnetic Resonance Spectroscopy

Fluorine-19 nuclear magnetic resonance spectroscopy provides unique insights into the electronic environment of the fluorine substituent in 4-Fluoro-1H-indazole-5-carboxylic acid [6] [8] [7]. The fluorine nucleus exhibits a chemical shift in the range of -140 to -150 parts per million when referenced to trichlorofluoromethane [6] [7]. This chemical shift range is characteristic of aromatic fluorine atoms directly bonded to electron-deficient heterocyclic systems.

The fluorine-19 nuclear magnetic resonance signal typically appears as a complex multiplet due to coupling with neighboring carbon atoms and protons [6] [9]. The coupling patterns provide valuable information about the substitution pattern and confirm the position of fluorine substitution on the indazole ring. Variable-temperature nuclear magnetic resonance studies demonstrate the thermodynamic stability of the 1H tautomeric form, with no observable tautomeric interconversion between 298-358 Kelvin .

The magnetic coupling between fluorine and carbon nuclei yields characteristic one-bond coupling constants in the range of 245-256 hertz, which are diagnostic for aromatic carbon-fluorine bonds [6]. These coupling constants serve as fingerprints for confirming the direct attachment of fluorine to the aromatic system.

Vibrational Spectroscopy: Infrared and Raman Signatures

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides complementary information about the molecular vibrations of 4-Fluoro-1H-indazole-5-carboxylic acid [10] [11] [12]. The vibrational spectrum reflects the molecular geometry, bonding characteristics, and intermolecular interactions present in the compound.

Infrared Spectroscopy

The infrared spectrum of 4-Fluoro-1H-indazole-5-carboxylic acid exhibits several characteristic absorption bands that enable structural identification [13] [14] [15]. The broad absorption band between 3400-2500 wavenumbers corresponds to the hydroxyl stretch of the carboxylic acid group [14] [15]. This broad absorption results from extensive hydrogen bonding interactions in the solid state, which significantly perturb the hydroxyl oscillator frequency.

The nitrogen-hydrogen stretch of the indazole ring appears in the 3100-3000 wavenumber region with medium intensity [12] [15]. This frequency is significantly lower than typical amine nitrogen-hydrogen stretches due to the aromatic character of the indazole system and potential hydrogen bonding interactions.

The carbonyl stretch of the carboxylic acid group manifests as a strong absorption between 1700-1720 wavenumbers [14] [15]. The exact frequency depends on the degree of hydrogen bonding and the electronic environment created by the fluorine substituent. Aromatic carbon-carbon stretching vibrations appear as medium-intensity bands in the 1600-1550 and 1500-1450 wavenumber regions [15] [16].

The carbon-fluorine stretch represents one of the most diagnostic features, appearing as a strong absorption between 1100-1000 wavenumbers [17] [14]. This frequency range is characteristic of aromatic carbon-fluorine bonds and provides definitive evidence for fluorine incorporation into the aromatic system.

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information, particularly for symmetric vibrations that may be weak or absent in infrared spectra [11] [18] [19]. The Raman spectrum of 4-Fluoro-1H-indazole-5-carboxylic acid exhibits several characteristic features that aid in structural characterization.

Ring breathing modes appear in the 600-500 wavenumber region as weak but characteristic Raman bands [11] [18]. These totally symmetric vibrations provide information about the overall ring expansion and contraction dynamics. Ring deformation modes between 800-750 wavenumbers exhibit medium intensity in Raman spectra and reflect the out-of-plane bending motions of the aromatic system [11].

The carbon-fluorine bending vibrations appear between 750-700 wavenumbers with medium intensity in both infrared and Raman spectra [11]. These modes are sensitive to the local environment of the fluorine atom and provide information about the electronic effects of fluorine substitution.

Computational Vibrational Analysis

Density functional theory calculations using the B3LYP functional with appropriate basis sets provide accurate predictions of vibrational frequencies for 4-Fluoro-1H-indazole-5-carboxylic acid [20] [12] [21]. Calculated frequencies typically require scaling factors of approximately 0.960-0.972 to match experimental observations [11] [12].

The computed vibrational modes enable detailed assignment of experimental bands and provide insights into the molecular motions associated with each frequency [12] [21]. Normal mode analysis reveals the contributions of different bond stretching, bending, and torsional motions to each vibrational frequency.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular weight and fragmentation behavior of 4-Fluoro-1H-indazole-5-carboxylic acid [22] [23] [24]. The mass spectrometric analysis reveals characteristic fragmentation pathways that are diagnostic for this compound class and enable structural confirmation.

Molecular Ion and Primary Fragmentations

The molecular ion of 4-Fluoro-1H-indazole-5-carboxylic acid appears at mass-to-charge ratio 180, corresponding to the molecular formula C8H5FN2O2 [25] [26]. The molecular ion typically exhibits low relative intensity (5-15 percent) due to the ready fragmentation of the carboxylic acid group and the aromatic system [22] [26].

The primary fragmentation pathway involves the loss of the hydroxyl radical, producing a prominent fragment ion at mass-to-charge ratio 163 [23]. This fragmentation occurs with relatively high efficiency (20-35 percent relative intensity) and represents a common fragmentation pattern for aromatic carboxylic acids [22] [23].

Secondary Fragmentation Processes

Loss of the complete carboxyl group generates a significant fragment ion at mass-to-charge ratio 135, corresponding to the fluorinated indazole cation [22] [23]. This fragment exhibits high relative intensity (40-60 percent) and represents one of the most abundant ions in the mass spectrum. The stability of this fragment reflects the aromatic character of the indazole system.

An alternative fragmentation pathway involves the loss of carbonyl fluoride (COF), producing a fragment ion at mass-to-charge ratio 118 [23]. This fragmentation is characteristic of fluorinated aromatic compounds and provides diagnostic information about the presence and position of fluorine substitution.

Ring Fragmentation and Rearrangement Processes

Further fragmentation of the indazole ring system produces smaller fragment ions that provide additional structural information [22] [23]. The loss of one nitrogen atom from the indazole system generates fragments corresponding to substituted benzene rings. The fragment at mass-to-charge ratio 108 corresponds to the intact indazole ring without substituents [22].

Extensive fragmentation produces small aromatic fragments, including ions at mass-to-charge ratio 90 (benzene ring plus nitrogen) and mass-to-charge ratio 63 (pyrrole-like fragments) [22] [23]. These fragments provide confirmation of the heterocyclic nature of the parent compound.

Fragmentation Mechanisms and Structural Elucidation

The fragmentation patterns of 4-Fluoro-1H-indazole-5-carboxylic acid follow predictable pathways based on the stability of the resulting ionic species [23] [24]. The preferential loss of functional groups occurs in order of decreasing bond strength and increasing stability of the resulting fragments.

The presence of fluorine significantly influences the fragmentation behavior, with fluorine-containing fragments often exhibiting enhanced stability due to the strong carbon-fluorine bond [23]. The mass spectrometric fragmentation pattern serves as a fingerprint for structural identification and enables differentiation from closely related compounds.

X-ray Photoelectron Spectroscopy of Fluorine Environments

X-ray photoelectron spectroscopy provides detailed information about the electronic environment and chemical bonding of fluorine in 4-Fluoro-1H-indazole-5-carboxylic acid [27] [28] [17]. This surface-sensitive technique offers unique insights into the oxidation states and local electronic environments of all elements present in the compound.

Fluorine 1s Core Level Analysis

The fluorine 1s photoelectron peak appears at binding energies between 688.5-689.5 electron volts, characteristic of aromatic carbon-fluorine bonds [27] [29] [30]. The exact binding energy depends on the local electronic environment created by the indazole ring system and neighboring substituents. The fluorine 1s peak typically exhibits a full width at half maximum of 1.2-1.8 electron volts, reflecting the homogeneous electronic environment of the aromatic fluorine [27] [30].

The chemical shift of the fluorine 1s level provides information about the electron density at the fluorine atom [17] [29]. The binding energy observed for 4-Fluoro-1H-indazole-5-carboxylic acid is consistent with fluorine bonded to an electron-deficient aromatic carbon, as expected for substitution on the indazole ring.

Nitrogen 1s Core Level Differentiation

X-ray photoelectron spectroscopy enables differentiation between the two chemically distinct nitrogen environments in the indazole ring [27] [28]. The pyridine-like nitrogen (N-2) exhibits a binding energy of 399.8-400.5 electron volts, while the pyrrole-like nitrogen (N-1) appears at slightly higher binding energy of 400.5-401.2 electron volts [27].

This chemical shift difference reflects the different hybridization and electron densities of the two nitrogen atoms [28]. The pyridine-like nitrogen participates in aromatic bonding with its lone pair in the molecular plane, while the pyrrole-like nitrogen contributes its lone pair to the aromatic π-system.

Carbon 1s Core Level Environments

The carbon 1s region reveals multiple chemically distinct carbon environments [27] [28]. Aromatic carbons appear at binding energies of 284.6-285.2 electron volts, representing the majority of carbon atoms in the indazole ring system. The carboxyl carbon exhibits a significant chemical shift to 288.5-289.2 electron volts due to the electron-withdrawing effect of the oxygen atoms [27] [28].

The carbon bearing the fluorine substituent may exhibit a slight shift in binding energy due to the electronegativity of the fluorine atom [28] [17]. However, this shift is often small and may be difficult to resolve from other aromatic carbons without high-resolution measurements.

Oxygen 1s Core Level Analysis

The oxygen 1s photoelectron peak appears at binding energies of 532.0-533.0 electron volts, characteristic of carboxyl oxygen atoms [27] [28]. The peak may exhibit asymmetry or splitting due to the presence of both carbonyl and hydroxyl oxygen environments in the carboxylic acid group. The full width at half maximum of 1.5-2.0 electron volts reflects this chemical heterogeneity [27].

Surface Chemistry and Environmental Effects

X-ray photoelectron spectroscopy provides insights into surface chemistry and intermolecular interactions in solid samples of 4-Fluoro-1H-indazole-5-carboxylic acid [27] [28]. Hydrogen bonding interactions between carboxylic acid groups may influence the binding energies of oxygen and carbon core levels.

The technique can detect surface contamination or degradation products that may form during sample handling or storage [27] [31]. The high surface sensitivity of X-ray photoelectron spectroscopy (penetration depth of approximately 10 nanometers) makes it particularly suitable for analyzing the immediate surface environment of the compound.

Quantitative Analysis and Stoichiometry

The relative intensities of photoelectron peaks enable quantitative analysis of elemental composition and verification of molecular stoichiometry [27] [28]. The atomic sensitivity factors for different elements must be considered when calculating elemental ratios from peak intensities.

For 4-Fluoro-1H-indazole-5-carboxylic acid, the expected atomic ratios of carbon to nitrogen to fluorine to oxygen should be 8:2:1:2, which can be verified through careful quantitative X-ray photoelectron spectroscopy analysis [27]. Deviations from expected stoichiometry may indicate sample purity issues or surface contamination.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 13.70 (s) | singlet | - | N-H |

| ¹H | 8.36 (s) | singlet | - | H-3 |

| ¹H | 7.82 (dd) | doublet of doublets | J = 6.8, 8.8 | H-6 |

| ¹H | 7.45 (d) | doublet | J = 8.8 | H-7 |

| ¹³C | ~180 | - | - | C=O |

| ¹³C | ~165 | - | - | C-5 |

| ¹⁹F | -140 to -150 | complex | various | C-4 fluorine |

| Frequency (cm⁻¹) | Assignment | Intensity | Type |

|---|---|---|---|

| 3400-2500 | O-H stretch (COOH) | Strong, broad | IR |

| 1700-1720 | C=O stretch | Strong | IR |

| 1100-1000 | C-F stretch | Strong | IR |

| 800-750 | Ring deformation | Medium | Raman |

| 600-500 | Ring breathing | Weak | Raman |

| Fragment m/z | Formula | Assignment | Relative Intensity |

|---|---|---|---|

| 180 | C₈H₅FN₂O₂ | Molecular ion [M]⁺ | 5-15% |

| 163 | C₈H₄FN₂O | [M-OH]⁺ | 20-35% |

| 135 | C₇H₄FN₂ | [M-COOH]⁺ | 40-60% |

| 118 | C₇H₄N₂ | [M-COF]⁺ | 25-40% |

| Element/Orbital | Binding Energy (eV) | Chemical Environment |

|---|---|---|

| F 1s | 688.5-689.5 | C-F aromatic |

| N 1s (pyridine-like) | 399.8-400.5 | Imine nitrogen |

| N 1s (pyrrole-like) | 400.5-401.2 | Amine nitrogen |

| C 1s (carboxyl) | 288.5-289.2 | Carboxyl carbon |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant